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Compound of Interest

Compound Name: 2-Bromo-N,N-dimethylaniline

Cat. No.: B1266224 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-N,N-dimethylaniline, catering to researchers, scientists, and professionals in drug

development. The document summarizes available nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, outlines detailed experimental protocols for

these techniques, and presents a logical workflow for the spectroscopic analysis of the target

compound.

Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 2-Bromo-N,N-
dimethylaniline. It is important to note that while spectral databases confirm the existence of

NMR and IR spectra, detailed peak lists are not always publicly accessible. The data presented

here is a combination of observed mass spectrometry peaks and predicted values from

spectral databases.

Table 1: Mass Spectrometry Data for 2-Bromo-N,N-dimethylaniline
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Parameter Value Source

Molecular Formula C₈H₁₀BrN PubChem[1]

Molecular Weight 200.08 g/mol PubChem[1]

Monoisotopic Mass 198.99966 Da PubChem[1]

GC-MS m/z Top Peak 198 PubChem[1]

GC-MS m/z 2nd Highest 200 PubChem[1]

GC-MS m/z 3rd Highest 199 PubChem[1]

Predicted [M+H]⁺ 200.00694 PubChemLite[2]

Predicted [M+Na]⁺ 221.98888 PubChemLite[2]

Predicted [M-H]⁻ 197.99238 PubChemLite[2]

Table 2: Nuclear Magnetic Resonance (NMR) Data for 2-Bromo-N,N-dimethylaniline

While specific, experimentally verified peak lists for ¹H and ¹³C NMR spectra of 2-Bromo-N,N-
dimethylaniline are not readily available in the public domain, spectral databases confirm their

existence[3][4]. Based on the structure and data for analogous compounds, the following are

expected chemical shift regions:

Nucleus Functional Group
Expected Chemical
Shift (ppm)

Multiplicity

¹H Aromatic C-H ~ 6.5 - 7.5 Multiplets

¹H N-CH₃ ~ 2.9 Singlet

¹³C Aromatic C-Br ~ 110 - 120 Singlet

¹³C Aromatic C-N ~ 150 Singlet

¹³C Aromatic C-H ~ 110 - 135 Singlets

¹³C N-CH₃ ~ 40 - 45 Singlet

Table 3: Infrared (IR) Spectroscopy Data for 2-Bromo-N,N-dimethylaniline
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Detailed IR peak assignments for 2-Bromo-N,N-dimethylaniline are not publicly listed.

However, the expected characteristic absorption bands based on its functional groups are

tabulated below. The existence of FTIR and ATR-IR spectra for this compound is noted in

spectral databases[1][3].

Functional Group
Expected Wavenumber
(cm⁻¹)

Bond Vibration

Aromatic C-H 3000 - 3100 Stretching

Aliphatic C-H (N-CH₃) 2850 - 3000 Stretching

Aromatic C=C 1450 - 1600 Stretching

C-N 1250 - 1350 Stretching

C-Br 500 - 600 Stretching

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to

characterize 2-Bromo-N,N-dimethylaniline.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of aromatic amines like 2-
Bromo-N,N-dimethylaniline.

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-N,N-dimethylaniline in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a solvent that does not have

interfering signals in the regions of interest is crucial.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 400 MHz or higher for ¹H nuclei.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio,

typically ranging from 8 to 64 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon

atom.

Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, and

a relaxation delay of 2-5 seconds.

A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the

lower natural abundance of the ¹³C isotope.

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate

window function (e.g., exponential multiplication) followed by a Fourier Transform. Phase

and baseline correct the resulting spectra. Reference the spectra to the residual solvent

peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2.2 Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

ATR-IR is a convenient method for obtaining the infrared spectrum of liquid samples like 2-
Bromo-N,N-dimethylaniline.

Sample Preparation: As 2-Bromo-N,N-dimethylaniline is a liquid, no specific sample

preparation is needed.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory (e.g., with a diamond or zinc selenide crystal).

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

is essential to subtract the absorbance of the crystal and the surrounding atmosphere.

Sample Spectrum: Place a small drop of 2-Bromo-N,N-dimethylaniline onto the ATR

crystal, ensuring complete coverage of the crystal surface.
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Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a

resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to generate the final absorbance or transmittance

spectrum.

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile

compounds.

Sample Preparation: Dilute a small amount of 2-Bromo-N,N-dimethylaniline in a volatile

organic solvent such as dichloromethane or hexane to a concentration of approximately 1

mg/mL.

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A common

setup includes a capillary GC column (e.g., a 30 m x 0.25 mm column with a 5% phenyl

polysiloxane stationary phase) and a mass spectrometer with electron ionization (EI)

capabilities.

GC Separation:

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a

higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This allows for the separation

of the analyte from any impurities.

MS Detection:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or ion trap.

Scan Range: m/z 40-400.
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Data Analysis: Identify the peak corresponding to 2-Bromo-N,N-dimethylaniline in the total

ion chromatogram (TIC). Analyze the mass spectrum of this peak and compare it to spectral

libraries (e.g., NIST) for confirmation. The molecular ion peak and the isotopic pattern of

bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be key identifiers.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

identification of 2-Bromo-N,N-dimethylaniline.

Spectroscopic Analysis Workflow for 2-Bromo-N,N-dimethylaniline
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Click to download full resolution via product page

Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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